

JNJ-26489112: An Investigational Anticonvulsant - A Technical Overview

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Compound of Interest

Compound Name: JNJ-26489112

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Abstract

JNJ-26489112 is an investigational anticonvulsant drug developed by Johnson & Johnson. Designed as a potential successor to topiramate for the treatment of epilepsy, its clinical development was ultimately discontinued. While the precise mechanism of action of **JNJ-26489112** remains unknown, clinical studies have provided valuable insights into its pharmacokinetic and pharmacodynamic properties. This technical guide synthesizes the available data on **JNJ-26489112**, presenting a comprehensive overview of its clinical trial performance, particularly in the context of photosensitive epilepsy, and discusses its known characteristics.

Introduction

JNJ-26489112, chemically identified as (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide, was developed with the aim of providing an improved therapeutic profile over existing antiepileptic drugs (AEDs) like topiramate. A key design feature of **JNJ-26489112** was its lack of activity against carbonic anhydrase, an enzyme inhibited by topiramate and associated with some of its adverse effects[1]. Despite promising initial evaluations, the clinical trial for its use in major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no new development has been reported since[1].

Pharmacodynamics

The primary evidence for the anticonvulsant activity of **JNJ-26489112** comes from a placebo-controlled, exploratory study in patients with photosensitive epilepsy. This study evaluated the drug's ability to suppress the photoparoxysmal-EEG response (PPR), an abnormal electroencephalogram response to intermittent photic stimulation (IPS).

Efficacy in Photosensitive Epilepsy

A positive response was defined as a reduction of the standardized photosensitive range (SPR) in at least three out of four consecutive time points in at least one eye condition compared to baseline. Complete suppression was defined as the disappearance of an IPS-induced PPR. The study demonstrated a dose-dependent effect on PPR suppression.

Table 1: Pharmacodynamic Response of **JNJ-26489112** in Patients with Photosensitive Epilepsy[2]

Dose (mg)	Number of Patients with a Positive Response	Number of Patients with Complete Suppression of SPR
1000	3/4	0/4
2000	3/4	1/4
3000	2/3	2/3

Pharmacokinetics

The pharmacokinetic profile of **JNJ-26489112** was characterized in the same study of patients with photosensitive epilepsy. Plasma concentrations of the drug were measured following single oral doses.

Absorption and Distribution

Following oral administration, **JNJ-26489112** reached maximum plasma concentrations (C_{max}) in a time frame (t_{max}) that was similar across different dose levels. Plasma exposure, as measured by C_{max}, increased proportionally with the administered dose.

Table 2: Pharmacokinetic Parameters of **JNJ-26489112** (Single Oral Dose)[2]

Dose (mg)	Median tmax (hours)	Approximate Mean Cmax (µg/mL)
1000	3.73 - 5.04	16
2000	3.73 - 5.04	28
3000	3.73 - 5.04	42

Metabolism

While detailed metabolism studies are not publicly available, a completed Phase 1 clinical trial (NCT01147887) was designed to assess the effect of multiple-dose **JNJ-26489112** on cytochrome P450 enzymes using a 3-probe substrate drug combination in healthy subjects[3]. The results of this study would provide critical information on the drug's potential for drug-drug interactions. Another Phase 1 study (NCT01949610) aimed to investigate the absorption, metabolism, and excretion of 14C-labeled **JNJ-26489112** after a single oral dose in healthy male subjects[3].

Safety and Tolerability

In the clinical trial with photosensitive epilepsy patients, single oral doses of **JNJ-26489112** were generally well-tolerated. The most frequently reported adverse events (occurring in >10% of participants) were mild in nature.

Table 3: Most Frequent Adverse Events[2]

Adverse Event
Headache
Dizziness
Nausea

Co-administration of **JNJ-26489112** did not appear to affect the concentrations of other concomitant AEDs[2].

Experimental Protocols

Study in Patients with Photosensitive Epilepsy

Objective: To evaluate the activity of **JNJ-26489112** in patients with photosensitive epilepsy and to determine the doses that result in the reduction or complete suppression of the intermittent photic stimulation (IPS) induced photoparoxysmal-EEG response (PPR).

Study Design: A multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory study.

Participants: 12 adult patients (3 male, 9 female) with idiopathic photosensitive epilepsy, with or without concomitant antiepileptic drug (AED) therapy.

Procedure:

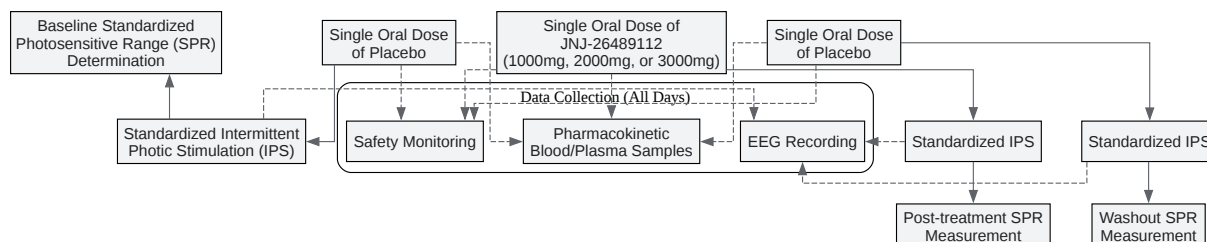
- **Day 1 (Baseline):** Patients received a single oral dose of a placebo. Standardized IPS was performed under three eye conditions (open, during closure, and closed) for up to 12 hours post-dose to establish the baseline standardized photosensitive range (SPR).
- **Day 2 (Treatment):** Patients received a single oral dose of **JNJ-26489112**. The initial cohort of four patients received 1000 mg, with subsequent cohorts receiving escalated doses up to a maximum of 3000 mg. Standardized IPS was repeated as on Day 1.
- **Day 3 (Washout):** Patients received a second single oral dose of a placebo, and the IPS procedure was repeated.

Data Collection:

- Electroencephalogram (EEG) data were recorded to determine the SPR at each time point.
- Blood and plasma samples were collected for pharmacokinetic analysis of **JNJ-26489112** and to measure the concentrations of any concurrent AEDs.
- Safety and tolerability were assessed throughout the study.

Visualizations

Experimental Workflow



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Caption: Experimental workflow for the clinical trial of **JNJ-26489112** in photosensitive epilepsy.

Discussion and Conclusion

JNJ-26489112 demonstrated clear pharmacodynamic activity as an anticonvulsant in a human model of photosensitive epilepsy. The dose-proportional pharmacokinetics and generally good tolerability at single doses were promising for its continued development. However, the discontinuation of its clinical development program means that the full therapeutic potential and the underlying mechanism of action of **JNJ-26489112** will likely remain incompletely understood.

The lack of a known molecular target or a defined signaling pathway is a significant gap in the understanding of this compound. Without further preclinical studies on receptor binding, ion channel modulation, or effects on neurotransmitter systems, its mechanism of action can only be inferred as being distinct from that of topiramate, given its lack of carbonic anhydrase inhibition.

For drug development professionals, the case of **JNJ-26489112** highlights the challenges in CNS drug discovery, where promising clinical activity may not be sufficient for continued

development in the absence of a well-defined mechanism of action or in the face of shifting portfolio priorities. For researchers, the available data provide a foundation for understanding the clinical pharmacology of a novel chemical entity with anticonvulsant properties, even if its story remains unfinished.

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